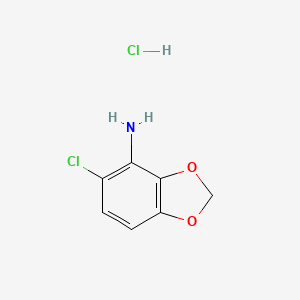

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Physical And Chemical Properties Analysis

The boiling point of 5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is 275.1°C at 760 mmHg . The compound is stored at a temperature between 2-8°C . It appears as a white to yellow solid .Scientific Research Applications

Metabolism Studies

A study on the metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration was conducted to understand the compound's metabolic fate. The research found that a significant portion of the administered dose was excreted in urine within the first 12 hours, with the main metabolite being a demethylenated monosulfate conjugate. This study suggests the compound's complex metabolic pathways, similar to other methylenedioxyphenyl compounds (Athersuch et al., 2007).

Synthetic Applications

Research on the synthesis and spectral analysis of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine revealed the potential for creating compounds with moderate antibacterial activity. This study highlights the compound's utility as a precursor in synthetic chemistry, especially in developing new molecules with potential biological activities (Aziz‐ur‐Rehman et al., 2015).

Photoinitiator Efficiency

An investigation into the influence of benzodioxole derivatives on the photoinitiation efficiency of benzophenone systems found that substituents at the 5-position of the phenyl ring significantly affect reactivity. This research suggests the potential use of such compounds in photoinitiated polymerization processes, with implications for materials science and engineering (Yang et al., 2012).

Anticancer and Antibacterial Agents

A study on the eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives explored their anticancer, DNA-binding, and antibacterial properties. This research identified compounds with greater activity than standard references, highlighting the therapeutic potential of benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with the compound , indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

The primary target of 5-chloro-1,3-benzodioxol-4-amine hydrochloride is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell migration, adhesion, and differentiation .

Result of Action

Given its target, it is likely that the compound influences cell behavior, potentially affecting processes like cell migration, adhesion, and differentiation .

properties

IUPAC Name |

5-chloro-1,3-benzodioxol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCANCLCZRBNYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)